![molecular formula C16H22N2O5S B1320586 Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 924869-22-7](/img/structure/B1320586.png)

Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}tetrahydro-1(2H)-pyrazinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}tetrahydro-1(2H)-pyrazinecarboxylate is a chemical compound with diverse applications in scientific research. It is available for purchase from various biotechnology companies for use in proteomics research .

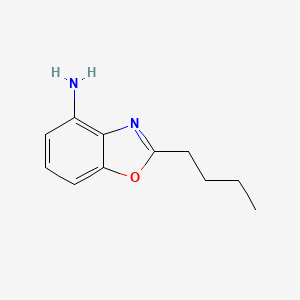

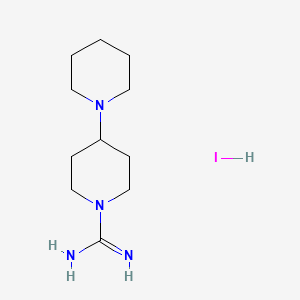

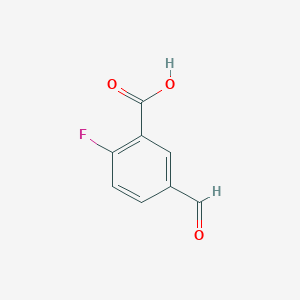

Molecular Structure Analysis

The molecular structure of Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}tetrahydro-1(2H)-pyrazinecarboxylate is complex, allowing for versatile experimentation and analysis. The average molecular weight is 354.421 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}tetrahydro-1(2H)-pyrazinecarboxylate include a density of 1.3±0.1 g/cm^3, boiling point of 552.3±50.0 °C at 760 mmHg, vapour pressure of 0.0±1.5 mmHg at 25°C, and a flash point of 287.8±30.1 °C . The compound has 7 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds .Scientific Research Applications

Synthesis and Structural Analysis

- Research has been conducted on the synthesis and structural characterization of related compounds, including pyrazole derivatives and other heterocyclic compounds. These studies involve complex organic synthesis processes and detailed analysis of the molecular structure of the compounds using techniques like X-ray diffraction and NMR spectroscopy (Viveka et al., 2016), (Viveka et al., 2016).

Antimicrobial Activity

- Some studies have explored the antimicrobial properties of related compounds. For instance, compounds synthesized through specific chemical reactions have been evaluated for their activity against various bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Sarvaiya et al., 2019), (Aghekyan et al., 2020).

Enzymatic Activity and Biological Importance

- Certain compounds structurally similar to Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}tetrahydro-1(2H)-pyrazinecarboxylate have been found to affect enzymatic activities, such as increasing the reactivity of specific enzymes. This suggests potential biomedical applications in enzyme regulation or drug development (Abd & Awas, 2008).

Molecular Docking and Bioassay Studies

- Some research has involved molecular docking and bioassay studies of compounds with a similar structure, aiming to understand their interaction within biological systems. This kind of research is crucial for drug discovery and the development of new therapeutic agents (Al-Hourani et al., 2020).

Chemical Synthesis Techniques

- Innovative chemical synthesis techniques have been developed for the creation of related compounds. These techniques often focus on improving efficiency, selectivity, and yield, which are critical for industrial-scale production (Indumathi et al., 2007).

Mechanism of Action

Target of Action

The primary targets of Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}tetrahydro-1(2H)-pyrazinecarboxylate are the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins and leukotrienes .

Mode of Action

This compound interacts with its targets (COX-1 and COX-2 enzymes) by inhibiting their activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins . The compound has shown selective inhibition towards COX-2, which is beneficial as it can relieve inflammation without causing the gastric side effects associated with COX-1 inhibition .

Biochemical Pathways

The inhibition of COX-2 by this compound affects the biochemical pathway involving the biotransformation of arachidonic acid . This results in a decrease in the production of prostaglandins, key mediators of inflammation .

Result of Action

The result of the compound’s action is a reduction in inflammation. By selectively inhibiting COX-2, the compound reduces the production of prostaglandins, thereby alleviating inflammation . Some compounds with similar structures have also shown antimicrobial activity .

properties

IUPAC Name |

ethyl 4-[2-(4-methylsulfonylphenyl)-2-oxoethyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5S/c1-3-23-16(20)18-10-8-17(9-11-18)12-15(19)13-4-6-14(7-5-13)24(2,21)22/h4-7H,3,8-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURGBSDQQWPAKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(=O)C2=CC=C(C=C2)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594758 |

Source

|

| Record name | Ethyl 4-{2-[4-(methanesulfonyl)phenyl]-2-oxoethyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

924869-22-7 |

Source

|

| Record name | Ethyl 4-{2-[4-(methanesulfonyl)phenyl]-2-oxoethyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide](/img/structure/B1320503.png)

![3-[5-(Trifluoromethyl)-2-pyridinyl]aniline](/img/structure/B1320517.png)